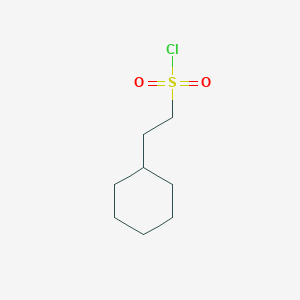
2-cyclohexylethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-Cyclohexylethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexylethane-1-sulfonyl chloride can be synthesized from 2-cyclohexylethane-1-sulfonic acid. The process involves the reaction of 2-cyclohexylethane-1-sulfonic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is typically carried out in dichloromethane (DCM) at temperatures ranging from -20°C to 20°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of large-scale chemical reactors and the optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexylethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) and sulfur trioxide (SO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceutical Research: It is used in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the preparation of sulfonated polymers and resins.
Biological Studies: It is used to modify biomolecules for studying their functions and interactions
Wirkmechanismus
The mechanism of action of 2-cyclohexylethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack. This mechanism is commonly utilized in organic synthesis to introduce sulfonyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, known for its stability and ease of handling.
2-Chloroethanesulfonyl Chloride: A structurally similar compound with a chloroethyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexylethane-1-sulfonyl chloride is unique due to its cyclohexyl group, which imparts steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules where steric effects are important.
Eigenschaften
IUPAC Name |
2-cyclohexylethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCXDYTIJHPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















